7-Acetylspiro[4.5]decan-8-one
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Overview
Description
7-Acetylspiro[45]decan-8-one is an organic compound with the molecular formula C12H18O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetylspiro[4.5]decan-8-one can be achieved through several methods. One common approach involves the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction proceeds with high selectivity and yields .
Another method involves the use of 1,4-Cyclohexanedione monoethylene acetal as a precursor. This compound undergoes a series of reactions, including cyclization and acetylation, to form this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Acetylspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7-Acetylspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Acetylspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: Similar spiro structure but with different functional groups.
8-oxa-2-azaspiro[4.5]decane: Contains nitrogen and oxygen atoms in the spiro ring.
1-Thia-4,8-Diazaspiro[4.5]decan-3-One: Contains sulfur and nitrogen atoms, used in anti-ulcer research.
Uniqueness
7-Acetylspiro[45]decan-8-one is unique due to its specific acetyl group and spiro structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H18O2 |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
9-acetylspiro[4.5]decan-8-one |
InChI |
InChI=1S/C12H18O2/c1-9(13)10-8-12(5-2-3-6-12)7-4-11(10)14/h10H,2-8H2,1H3 |
InChI Key |
CCPDWNWOPXSFRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2(CCCC2)CCC1=O |
Origin of Product |
United States |
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